Cas no 109737-57-7 (2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione)
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Chemical and Physical Properties
Names and Identifiers
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- 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
- 2-PHENYL-6-METHYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE
- Phenylboronic acid MIDA ester
- 4H-1,3,6,2-Dioxazaborocine-4,8(5H)-dione, dihydro-6-methyl-2-phenyl-
- ACMC-20mcj7
- AGN-PC-00N8ND
- AK123092
- CTK0D5616
- KB-249112
- Phenylboronic acid MIDA ester
- Phenylboronic acid MIDA ester 95%
- DB-263944
- Phenylboronic acid MIDA ester, 95%
- 109737-57-7
- AS-2537
- DTXSID50544762
- 109674-45-5
- AISHCGVNWMRLOM-UHFFFAOYSA-N
- AMY17938
- MFCD11215250
- CS-0329651
- A921846
- AKOS016012093
- SCHEMBL15669689
- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
-
- MDL: MFCD11215250
- Inchi: 1S/C11H12BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- InChI Key: AISHCGVNWMRLOM-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=CC=2)OC(CN(C)CC1=O)=O
Computed Properties
- Exact Mass: 232.08956
- Monoisotopic Mass: 233.0859380g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8Ų
Experimental Properties
- Melting Point: 166-170 °C
- PSA: 55.84
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301
- Warning Statement: P301+P310
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: 45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M886545-5g |
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione |
109737-57-7 | 98% | 5g |
666.00 | 2021-05-17 | |
| TRC | P479973-10mg |
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
109737-57-7 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P479973-50mg |
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
109737-57-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P479973-100mg |
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
109737-57-7 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB35731-5g |
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
109737-57-7 | 97% | 5g |
370.00 | 2021-06-01 | |
| Chemenu | CM430300-5g |
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione |
109737-57-7 | 95%+ | 5g |
$125 | 2022-09-04 | |
| AK Scientific | AMTB473-250mg |
Phenylboronic acid MIDA ester |
109737-57-7 | 97% | 250mg |
$21 | 2025-02-18 | |
| AK Scientific | AMTB473-1g |
Phenylboronic acid MIDA ester |
109737-57-7 | 97% | 1g |
$39 | 2025-02-18 | |
| AK Scientific | AMTB473-5g |
Phenylboronic acid MIDA ester |
109737-57-7 | 97% | 5g |
$119 | 2025-02-18 | |
| AK Scientific | AMTB473-10g |
Phenylboronic acid MIDA ester |
109737-57-7 | 97% | 10g |
$235 | 2025-02-18 |
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: A Comprehensive Overview
The compound with CAS No. 109737-57-7, commonly referred to as 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, is a unique organic boron compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its dioxazaborocane framework, which incorporates a phenyl group at the 2-position and a methyl group at the 6-position. The presence of two ketone groups at the 4 and 8 positions further enhances its chemical reactivity and functional versatility.
Recent studies have highlighted the potential of 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione as a versatile building block in organic synthesis. Its ability to undergo various transformations under mild conditions has made it an attractive candidate for constructing complex molecular architectures. For instance, researchers have demonstrated its utility in forming heterocyclic compounds through cycloaddition reactions. These findings underscore its importance in advancing the development of novel synthetic methodologies.
In terms of physical properties, 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and THF. Its electronic structure has been studied using computational methods, revealing that the boron atom plays a critical role in stabilizing the molecule's geometry and reactivity. This insight has been instrumental in understanding its behavior in various chemical reactions.
The synthesis of 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves a multi-step process that begins with the preparation of a suitable boronic acid intermediate. Subsequent oxidation and cyclization steps are then employed to construct the dioxazaborocane framework. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making the compound more accessible for large-scale applications.
One of the most promising applications of 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione lies in its use as an intermediate in pharmaceutical chemistry. Its ability to participate in enantioselective reactions has opened new avenues for the synthesis of chiral drug candidates. For example, researchers have successfully utilized this compound to construct bioactive molecules with potential anti-inflammatory and anticancer properties.
Moreover, 2-Phenyl-6-methyl-1,3,dioxazaborocane has shown potential in materials science applications. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Preliminary studies have demonstrated its ability to act as an electron-deficient component in donor–acceptor systems, which could be exploited for developing advanced materials with tailored functionalities.
In conclusion, CAS No. 109737–57–7 represents a valuable addition to the arsenal of functionalized boron compounds available to chemists today. With ongoing research uncovering new synthetic routes and applications for 2–Phenyl–6–methyl–dioxazaborocane, this compound is poised to play an increasingly important role in both academic and industrial settings.
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